molecular formula C10H11N3O2 B2713161 methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 304876-72-0

methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No.: B2713161
CAS No.: 304876-72-0
M. Wt: 205.217
InChI Key: BTJSZGGQYCELGI-UHFFFAOYSA-N
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Description

Methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .


Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Isoxazole Strategy for Synthesis of α-Aminopyrrole Derivatives

Researchers developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This process demonstrates the reactivity of diazo compounds and carbenes, showing potential in synthesizing pyrrole-containing products (Galenko et al., 2019).

Anti-Inflammatory and Anticancer Activities of Pyrrolizine-5-Carboxamides

A study on pyrrolizine-5-carboxamides, including methyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate derivatives, revealed significant anti-inflammatory and anticancer activities. These activities vary depending on the substituents on the phenyl rings, highlighting their potential in cancer and inflammation treatment (Gouda et al., 2018).

Synthesis of Methyl Esters of Amino-Pyrrolopyrimidine-Carboxylic Acids

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, related to the this compound, demonstrates fungicidal properties. This synthesis route shows the potential for novel agricultural and pharmaceutical applications (Тумкявичюс et al., 2013).

Synthesis of Pyrano[2,3-c]Pyrazole-3-Carboxylates

A green, efficient method for synthesizing methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates was developed, highlighting the importance of eco-friendly and economical approaches in chemical synthesis (Zonouz et al., 2012).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results .

Properties

IUPAC Name

methyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)9-8(12)6(5-11)7-3-2-4-13(7)9/h2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJSZGGQYCELGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C2N1CCC2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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